2,5-Dichlorophenyl dichlorophosphate chemical properties
2,5-Dichlorophenyl dichlorophosphate chemical properties
An In-Depth Technical Guide to 2,5-Dichlorophenyl Dichlorophosphate: Properties, Synthesis, and Reactivity
2,5-Dichlorophenyl dichlorophosphate (CAS No. 53676-18-9) is a tetra-chlorinated organophosphate compound.[1] It belongs to the chemical class of aryl phosphorodichloridates, which are characterized by a phosphorus atom double-bonded to an oxygen atom, single-bonded to a dichlorophenyl-oxy group, and single-bonded to two chlorine atoms. This structure renders the molecule a highly reactive electrophile, making it a potent phosphorylating agent and a valuable, albeit hazardous, intermediate in synthetic chemistry.
Its utility is primarily derived from the two labile P-Cl bonds, which can be readily displaced by a variety of nucleophiles, and the dichlorophenyl group, which modulates the reactivity of the phosphorus center and can be a key structural motif in the final target molecule.
Physicochemical Data
The experimental data for 2,5-Dichlorophenyl dichlorophosphate is not extensively published. However, its properties can be reliably inferred from closely related analogs like Phenyl dichlorophosphate (CAS 770-12-7) and its precursor, 2,5-Dichlorophenol.
| Property | Value | Source / Basis |
| CAS Number | 53676-18-9 | [1] |
| Molecular Formula | C₆H₃Cl₄O₂P | [1] |
| Molecular Weight | 279.87 g/mol | [1] |
| IUPAC Name | 2,5-dichlorophenyl phosphorodichloridate | |
| Physical Form | Expected to be a liquid | Inferred from Phenyl dichlorophosphate[2] |
| Boiling Point | > 240 °C (Decomposes) | Inferred from Phenyl dichlorophosphate[2] |
| Density | > 1.4 g/mL | Inferred from Phenyl dichlorophosphate[2] |
| Solubility | Reacts violently with water and alcohols. Soluble in anhydrous aprotic solvents (e.g., Chloroform, Dichloromethane, THF). | [2][3][4] |
| Sensitivity | Highly moisture-sensitive. | [3][4] |
Structural Representation
Caption: Chemical structure of 2,5-Dichlorophenyl dichlorophosphate.
Proposed Synthesis and Experimental Protocol
The synthesis of aryl dichlorophosphates is typically achieved via the reaction of a corresponding phenol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). This established methodology can be applied to the synthesis of 2,5-Dichlorophenyl dichlorophosphate from its readily available precursor, 2,5-Dichlorophenol.
Synthetic Pathway
The reaction involves the nucleophilic attack of the hydroxyl group of 2,5-Dichlorophenol on the electrophilic phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion and the subsequent elimination of hydrogen chloride (HCl).
Caption: Proposed synthesis of 2,5-Dichlorophenyl dichlorophosphate.
Exemplary Synthesis Protocol
This protocol is a self-validating system designed for researchers. The causality behind each step is explained to ensure both safety and reaction success.
CAUTION: This reaction should only be performed by trained personnel in a certified chemical fume hood. 2,5-Dichlorophenyl dichlorophosphate is corrosive, and the reaction liberates toxic HCl gas.[3][4]
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System Preparation (Anhydrous Conditions):
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Action: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
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Causality: The target compound and the starting material (POCl₃) are extremely sensitive to moisture.[3][4] Water would react violently to produce phosphoric acid and HCl, quenching the reaction and creating a safety hazard.
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Reagent Charging:
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Action: Charge the flask with 2,5-Dichlorophenol (1.0 eq) and an anhydrous, inert solvent such as toluene or dichloromethane. Begin stirring.
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Causality: Dissolving the solid phenol ensures a homogeneous reaction mixture, allowing for efficient heat and mass transfer.
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Reagent Addition:
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Action: Add phosphorus oxychloride (POCl₃, 1.1 to 1.5 eq) to the dropping funnel. Add the POCl₃ to the stirred solution dropwise at 0 °C. After addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
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Causality: The reaction is exothermic. A slow, cooled addition prevents a dangerous thermal runaway. Using a slight excess of POCl₃ ensures the complete conversion of the limiting phenol reactant. Refluxing provides the necessary activation energy to drive the reaction to completion.
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Reaction Monitoring & Validation:
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Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 2,5-Dichlorophenol spot/peak. The reaction is complete when the starting material is consumed (typically 4-12 hours).
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Causality: Monitoring prevents unnecessary heating, which could lead to side product formation, and confirms the successful conversion to the desired product.
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Workup and Purification:
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Action: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH solution) to neutralize the acidic vapors.
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Causality: This step isolates the crude product. The base trap is critical for safety and environmental reasons, as it neutralizes the highly corrosive and toxic POCl₃ and HCl vapors.
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Action: The resulting crude oil should be purified by vacuum distillation.
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Causality: Vacuum distillation is the standard method for purifying high-boiling, thermally sensitive liquids. It allows the compound to boil at a lower temperature, preventing thermal decomposition.
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Chemical Reactivity and Safe Handling
The reactivity of 2,5-Dichlorophenyl dichlorophosphate is dominated by the electrophilic phosphorus center. It is a strong phosphorylating agent and is highly susceptible to nucleophilic attack.
Hydrolysis
The most critical reaction is with water. It reacts violently with moisture to hydrolyze, producing 2,5-dichlorophenyl phosphoric acid and two equivalents of hydrochloric acid.[3][4] This reactivity makes it corrosive and dictates the need for stringent anhydrous handling conditions.[3][4]
Caption: Hydrolysis pathway of 2,5-Dichlorophenyl dichlorophosphate.
Reactivity with Other Nucleophiles
Similar to water, other nucleophiles such as alcohols, amines, and thiols will readily displace the chloride atoms to form the corresponding phosphate esters, phosphoramidates, and thiophosphates. This is the basis of its utility in organic synthesis. The reaction rate and selectivity can be controlled by temperature, stoichiometry, and the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.
Incompatible Materials and Hazards
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Water/Moisture: Reacts violently, liberating toxic HCl gas.[3][4]
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Strong Bases: Can cause rapid and uncontrolled decomposition.[3]
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Alcohols: Reacts exothermically to release HCl.[3]
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Strong Oxidizing Agents: May lead to a vigorous, potentially explosive reaction.[3]
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Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride, carbon oxides, and phosphorus oxides.[3][4]
Safe Handling and Storage Protocol
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Handling: Always handle in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. All transfers should be conducted under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The container should be kept under a blanket of inert gas. Store away from incompatible materials, particularly water and bases.[3] A refrigerated, corrosives-approved cabinet is recommended.[3]
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Spills: In case of a spill, do not use water.[3] Absorb with a dry, inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.
Applications in Drug Development and Organic Synthesis
While specific applications for 2,5-Dichlorophenyl dichlorophosphate are not widely documented, its role can be understood through the lens of its chemical class. Phenyl dichlorophosphate and its derivatives are versatile reagents in synthetic chemistry.[5][6]
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Phosphorylating Agent: Its primary function is to introduce the 2,5-dichlorophenyl phosphate moiety onto a substrate. This is a key step in the synthesis of various organophosphate esters. These esters are found in a range of bioactive molecules, including prodrugs, enzyme inhibitors, and pesticides. The phosphate group can enhance water solubility or mimic natural phosphates in biological systems.[7]
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Intermediate for Bioactive Compounds: The dichlorophenyl group is a common feature in many pharmaceuticals and agrochemicals.[8][9] Using this reagent allows for the direct installation of this pre-functionalized aromatic ring along with a reactive phosphate center, streamlining complex syntheses.
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Dehydrating/Cyclizing Agent: In some contexts, reagents like phenyl dichlorophosphate can act as powerful dehydrating agents to facilitate cyclization reactions, such as the formation of β-lactams or quinoxalines.[5] This capability is likely shared by the 2,5-dichloro-substituted analog.
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Potential Use in Nucleoside Chemistry: Related compounds, such as 2,5-dichlorophenyl phosphorodichloridothioate, have been successfully used in the synthesis of dinucleoside phosphorothioates, which are important analogs of DNA/RNA for therapeutic applications.[10] This suggests a potential application for 2,5-Dichlorophenyl dichlorophosphate in the synthesis of modified oligonucleotides.
Conclusion
2,5-Dichlorophenyl dichlorophosphate is a highly reactive and hazardous chemical intermediate with significant potential in specialized organic synthesis. Its properties are defined by the electrophilic phosphorus center and the four chlorine atoms, which impart high reactivity towards nucleophiles and extreme sensitivity to moisture. While its handling requires rigorous safety protocols and anhydrous conditions, its utility as a phosphorylating agent makes it a valuable tool for researchers in drug discovery, agrochemicals, and materials science for the construction of complex organophosphate molecules.
References
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Cheméo. (n.d.). Chemical Properties of Diethyl 2,5-dichloro-phenyl phosphate. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). CN104591973A - Preparation method of 2,5-dichlorophenol.
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ResearchGate. (n.d.). Phenyl Dichlorophosphate - A Versatile Reagent. Retrieved from [Link]
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Wikipedia. (n.d.). Dichlorophenylphosphine. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, January 21). Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. PMC. Retrieved from [Link]
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ChemRxiv. (2025, January 17). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]
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MDPI. (2024, April 2). Organophosphates as Versatile Substrates in Organic Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (1983). Use of 2,5-dichlorophenyl phosphorodichloridothioate in the synthesis of diastereoisomeric dinucleoside phosphorothioates. J. Chem. Soc., Chem. Commun. Retrieved from [Link]
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